molecular formula C6H12N2O3 B1643019 H-N-Me-Gln-OH CAS No. 862504-01-6

H-N-Me-Gln-OH

Cat. No.: B1643019
CAS No.: 862504-01-6
M. Wt: 160.17 g/mol
InChI Key: KSZFSNZOGAXEGH-UHFFFAOYSA-N
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Description

H-N-Me-Gln-OH, or N-Methyl-L-glutamine, is a specialized amino acid derivative valuable in pharmaceutical research and peptide chemistry. Its core scientific value lies in the N-methylation of the amino group, a modification that significantly alters the properties of peptides. This compound is primarily used in the synthesis of peptide analogs to enhance metabolic stability by reducing enzymatic degradation and to improve membrane permeability, which is a critical challenge in developing peptide-based therapeutics . The incorporation of N-methyl amino acids like this compound is a established strategy in medicinal chemistry to fine-tune the pharmacokinetic profile of potential drug candidates, influencing their bioavailability and biological activity. As a building block, it is offered without the common Fmoc (9-fluorenylmethoxycarbonyl) protecting group used in solid-phase peptide synthesis, providing flexibility for various synthetic applications. This product is intended for research and development purposes only and is not approved for diagnostic or therapeutic use in humans. Researchers can inquire for detailed specifications, including CAS number and molecular weight, as well as custom synthesis options.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-amino-2-(methylamino)-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O3/c1-8-4(6(10)11)2-3-5(7)9/h4,8H,2-3H2,1H3,(H2,7,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSZFSNZOGAXEGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(CCC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Optimization

Deprotonation with NaH in tetrahydrofuran (THF) or dimethylformamide (DMF) generates a reactive amide anion, which undergoes methylation with MeI. Optimal yields (75–93%) require stoichiometric excess of MeI (8 equivalents) and prolonged reaction times (24 hours at 80°C). Post-alkylation, saponification with NaOH/THF removes the ester protecting group, yielding free N-methylglutamine.

Challenges in Stereochemical Integrity

A critical limitation of this method is epimerization at the α-carbon during basic conditions. Studies demonstrate that lowering reaction temperatures to 0°C reduces racemization from 15% to <5%. Phase-transfer catalysts (e.g., tetrabutylammonium bromide) further enhance solubility of intermediates, mitigating precipitation and improving yields.

Enzymatic Methylation via γ-Glutamylmethylamide Synthetase (GMAS) and N-Methylglutamate Synthase (NMGS)

Recent advances leverage bacterial enzymes for stereospecific N-methylation. Methylobacterium extorquens DM4 employs GMAS and NMGS to convert glutamate and methylamine into N-methylglutamate (NMeGlu). Adapting this pathway for glutamine involves substituting glutamate with glutamine as the substrate.

Fermentative Production in Engineered Pseudomonas putida

Heterologous expression of mgsABC (encoding NMGS) and gmaS (encoding GMAS) in P. putida enables a two-step cascade:

  • GMAS-catalyzed amidotransfer : ATP-dependent transfer of a methyl group from methylamine to glutamine’s α-amino group, forming γ-glutamylmethylamide (GMA).
  • NMGS-mediated methyl transfer : GMA donates its methyl group to 2-oxoglutarate, producing N-methylglutamine.

This method achieves titers of 0.5 ± 0.1 g/L in minimal medium with 100 mM methylamine, though scalability remains limited by enzyme kinetics.

Advantages Over Chemical Synthesis

Enzymatic routes eliminate racemization and avoid harsh reagents. However, substrate specificity of GMAS for glutamate over glutamine necessitates protein engineering to broaden substrate scope.

Solid-Phase Peptide Synthesis (SPPS) with N-Methylglutamine Building Blocks

N-Methylglutamine is frequently incorporated into peptides via Fmoc-SPPS. Pre-methylated glutamine derivatives (e.g., Fmoc-N-Me-Gln-OH) are coupled using activators like HBTU/HOBt.

Synthesis of Fmoc-N-Me-Gln-OH

Protected N-methylglutamine is prepared by:

  • Boc protection : Boc-Gln-OH is treated with NaH/MeI in DMF.
  • Fmoc introduction : Boc deprotection with TFA followed by Fmoc-Cl coupling.
    Yields exceed 85% with <2% epimerization when conducted at −20°C.

Mitsunobu Reaction for N-Methylation

The Mitsunobu reaction offers an alternative for alkylating secondary amines. N-Tosylglutamine derivatives react with methanol under Mitsunobu conditions (DIAD, PPh₃), yielding N-methylglutamine without racemization.

Procedure and Limitations

Reaction of N-tosyl-glutamine methyl ester with methanol produces N-methylglutamine methyl ester, which is hydrolyzed to the free acid. While epimerization-free, the method requires toxic reagents (e.g., tosyl chloride) and multi-step protection/deprotection.

Comparative Analysis of Preparation Methods

Method Yield Epimerization Scalability Cost
NaH/MeI alkylation 75–93% 5–15% High Low
Enzymatic methylation 0.5 g/L None Low High
Mitsunobu reaction 60–75% None Moderate Moderate
SPPS building blocks 85% <2% High High

Chemical Reactions Analysis

Types of Reactions

H-N-Methyl-L-Glutamine-OH: can undergo various chemical reactions, including:

    Oxidation: The methyl group can be oxidized to form a hydroxyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of demethylated or fully reduced amine derivatives.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

H-N-Methyl-L-Glutamine-OH: has several applications in scientific research:

    Biochemistry: Used as a substrate in enzymatic studies to understand the role of methylated amino acids.

    Pharmaceuticals: Investigated for its potential as a drug intermediate or active pharmaceutical ingredient.

    Medicine: Explored for its role in metabolic pathways and potential therapeutic effects in neurological disorders.

    Industry: Utilized in the synthesis of specialized polymers and materials.

Mechanism of Action

The mechanism of action of H-N-Methyl-L-Glutamine-OH involves its interaction with specific enzymes and receptors in the body. The methylation of the amine group can affect the compound’s binding affinity and activity. It may act on molecular targets such as glutamine transporters and enzymes involved in amino acid metabolism, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Structural Features

Compound CAS Number Molecular Formula Molecular Weight Key Structural Modifications
H-N-Me-Gln-OH Not explicitly listed C₆H₁₂N₂O₃ (inferred) ~176.17 (theoretical) N-methylation at α-amino group of Gln
H-Met-Gln-OH 36261-62-8 C₁₀H₁₉N₃O₄S 277.34 Methionine-glutamine dipeptide
H-Gln(Trt)-OH 102747-84-2 C₂₄H₂₄N₂O₃ 388.5 Trityl-protected glutamine
Boc-N-Me-Glu(OMe)-OH 2044710-75-8 C₁₂H₂₁NO₆ 275.3 N-methylated, Boc-protected glutamic acid methyl ester
H-Ala-Ala-Gln-OH 290312-62-8 C₁₁H₂₀N₄O₅ 288.3 Alanine-alanine-glutamine tripeptide

Key Observations :

  • N-methylation (as in Boc-N-Me-Glu(OMe)-OH) reduces hydrogen-bonding capacity, enhancing lipophilicity compared to unprotected analogs .
  • Protective groups (e.g., trityl in H-Gln(Trt)-OH) increase molecular weight and steric hindrance, affecting solubility and reactivity .

Physicochemical Properties

Property This compound (Inferred) H-Met-Gln-OH H-Gln(Trt)-OH Boc-N-Me-Glu(OMe)-OH
Solubility Moderate in polar solvents (e.g., DMSO) Soluble in DMSO Likely low (high MW) Soluble in organic solvents
Storage Conditions -20°C (typical for peptides) -15°C Not specified Room temperature (protected)
Stability Enhanced vs. non-methylated Gln Stable at -15°C Stable with Trt group Stable under anhydrous conditions

Notes:

  • N-methylation typically increases metabolic stability by resisting enzymatic degradation, as seen in Boc-N-Me-Glu(OMe)-OH .
  • Trityl protection in H-Gln(Trt)-OH may reduce aggregation but complicates deprotection steps .

Critical Insights :

  • H-Ala-Ala-Gln-OH ’s role in nutrition highlights glutamine’s importance in cellular metabolism, suggesting this compound could serve as a stabilized alternative .
  • Boc-N-Me-Glu(OMe)-OH ’s use in peptide engineering underscores the utility of N-methylation in improving bioavailability .

Biological Activity

H-N-Me-Gln-OH, also known as N-Methyl-D-glutamine, is a derivative of glutamine that has garnered attention for its biological activities, particularly in the context of cellular metabolism and signaling. This compound is notable for its role in peptide synthesis and potential therapeutic applications, especially in cancer treatment and metabolic regulation.

This compound is characterized by its amide structure, which contributes to its solubility and reactivity in biological systems. Its synthesis often involves standard peptide coupling techniques, making it a vital building block in the development of more complex biomolecules.

1. Metabolic Role

This compound plays a significant role in cellular metabolism. Glutamine metabolism is crucial for tumor cells, providing essential carbon and nitrogen sources that support rapid cell proliferation. Studies have shown that glutamine derivatives, including this compound, can influence metabolic pathways such as the TCA cycle and nucleotide synthesis, which are vital for cancer cell survival .

2. Transport Mechanisms

The transport of this compound across cell membranes is facilitated by specific amino acid transporters. Research indicates that cationic amino acid transporters can mediate the uptake of this compound into cells, influencing intracellular signaling pathways that regulate growth and apoptosis .

3. Role in Cancer Therapy

Recent studies highlight the potential of this compound in cancer therapy. Its ability to modulate immune responses and enhance the efficacy of checkpoint inhibitors has been documented. For instance, glutamine metabolism has been linked to the activation of mTORC1 signaling pathways, which are critical for cell growth and proliferation in tumors .

Case Study 1: Prostate Cancer

A study demonstrated that this compound influences the metabolic adaptation of prostate cancer cells under hypoxic conditions. The upregulation of glutamine transporters was observed, leading to increased GSH synthesis and enhanced tumor aggressiveness. This suggests that targeting glutamine metabolism could be a viable strategy for prostate cancer treatment .

Case Study 2: Neurodegenerative Disorders

Research has explored the neuroprotective effects of this compound in models of neurodegeneration. The compound was found to reduce oxidative stress markers and promote neuronal survival under conditions mimicking neurodegenerative diseases. These findings indicate a potential therapeutic application for this compound in treating conditions like Alzheimer's disease.

Research Findings

StudyFindingsImplications
This compound enhances GSH synthesis in prostate cancer cellsPotential target for cancer therapy
Reduces oxidative stress in neurodegenerative modelsPossible treatment for neurodegenerative disorders
Mediates transport via cationic amino acid transportersInfluences cellular signaling pathways

The mechanism through which this compound exerts its biological effects involves several pathways:

  • Antioxidant Activity : The compound contributes to the synthesis of antioxidants like glutathione (GSH), which protect cells from oxidative damage.
  • Cell Signaling : It modulates various signaling pathways related to growth factors and cytokines, influencing processes such as apoptosis and proliferation.
  • Metabolic Regulation : By participating in amino acid metabolism, this compound affects energy production and biosynthetic processes essential for cell survival.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of H-N-Me-Gln-OH to ensure high purity and yield?

  • Methodological Answer : Begin with solid-phase peptide synthesis (SPPS) using Fmoc-protected amino acids. Monitor reaction progress via HPLC and characterize intermediates with 1H^1H-NMR. Purify the final product using reverse-phase HPLC, and validate purity (>95%) via mass spectrometry. Ensure proper solvent selection (e.g., DMF for coupling) and deprotection conditions (20% piperidine) to minimize side reactions. For reproducibility, document reaction times, temperature, and molar ratios in line with protocols emphasizing experimental transparency .

Q. What advanced spectroscopic techniques are recommended for confirming the structure of this compound?

  • Methodological Answer : Use 1H^1H- and 13C^{13}C-NMR to resolve backbone protons and methyl groups. For stereochemical confirmation, employ 2D NMR techniques (e.g., COSY, NOESY) to analyze spatial correlations. X-ray crystallography is ideal for absolute configuration determination, provided single crystals are obtainable. Cross-validate findings with FT-IR to confirm amide bond formation (e.g., peaks at ~1650 cm1^{-1}) and compare with literature data .

Advanced Research Questions

Q. How should researchers address contradictory data in the characterization of this compound (e.g., conflicting NMR or mass spectrometry results)?

  • Methodological Answer : First, verify instrument calibration and sample preparation (e.g., solvent purity, degassing). For NMR discrepancies, re-run experiments under standardized conditions (e.g., 500 MHz, D2 _2O as solvent). If mass spectrometry shows unexpected adducts, analyze ionization parameters (e.g., ESI vs. MALDI) and matrix effects. Use statistical tools (e.g., principal component analysis) to identify outliers and consult collaborative datasets for benchmarking .

Q. What methodological considerations are critical when designing experiments to study the stability of this compound under physiological conditions?

  • Methodological Answer : Simulate physiological environments (pH 7.4, 37°C) and monitor degradation via HPLC at timed intervals. Include control samples with protease inhibitors to distinguish chemical vs. enzymatic breakdown. Use circular dichroism (CD) to track conformational changes and LC-MS/MS to identify degradation products. Ensure replicates (n ≥ 3) and report confidence intervals for degradation rates .

Q. What strategies mitigate hygroscopic effects during experimental handling of this compound?

  • Methodological Answer : Store the compound in a desiccator with anhydrous silica gel. For weighing, use a glovebox under nitrogen atmosphere. Pre-dry solvents (e.g., molecular sieves for DMSO) and employ Karl Fischer titration to quantify residual moisture. In kinetic studies, account for water content in solubility calculations to avoid systematic errors .

Q. What systematic approaches are effective in troubleshooting low yields during this compound synthesis?

  • Methodological Answer : Perform a stepwise analysis:

  • Coupling Efficiency : Monitor via Kaiser test; optimize activation reagents (e.g., HBTU vs. HATU).
  • Deprotection : Ensure completeness via UV monitoring (Fmoc group removal at 301 nm).
  • Purification : Adjust gradient elution in HPLC to resolve closely eluting impurities.
  • Side Reactions : Use LC-MS to detect truncation peptides or diketopiperazine formation. Statistical design of experiments (DoE) can identify critical factors (e.g., temperature, reagent excess) .

Q. How can computational modeling complement experimental studies of this compound’s conformational dynamics?

  • Methodological Answer : Employ molecular dynamics (MD) simulations (e.g., AMBER or GROMACS) to predict stable conformers in aqueous vs. lipid environments. Validate with NMR-derived distance restraints (e.g., NOE data). Use density functional theory (DFT) to calculate vibrational spectra and compare with experimental IR. This integrated approach reduces experimental trial-and-error .

Q. What ethical and reproducibility standards should guide the synthesis and reporting of this compound in academic research?

  • Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable):

  • Documentation : Publish detailed synthetic protocols, including raw spectral data and chromatograms as supplementary information.
  • Reproducibility : Share analytical parameters (e.g., HPLC gradients, NMR acquisition times).
  • Peer Review : Disclose conflicts of interest and ensure third-party validation of novel claims. Follow journal guidelines for data archiving and ethical compliance .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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